molecular formula C10H10ClN3 B3294183 4-Amino-2-chloro-6,7-dimethylquinazoline CAS No. 886497-76-3

4-Amino-2-chloro-6,7-dimethylquinazoline

Cat. No.: B3294183
CAS No.: 886497-76-3
M. Wt: 207.66 g/mol
InChI Key: LBMRLXOTDIRNJN-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6,7-dimethylquinazoline is a chemical compound with the molecular formula C10H10ClN3. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmaceuticals, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-6,7-dimethylquinazoline typically involves the reaction of 2-chloro-6,7-dimethylquinazoline with ammonia or an amine source. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-6,7-dimethylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted quinazolines with different functional groups.

    Oxidation Reactions: Products include quinazoline derivatives with oxidized functional groups.

    Reduction Reactions: Products include amino-substituted quinazolines.

Scientific Research Applications

4-Amino-2-chloro-6,7-dimethylquinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-6,7-dimethylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6,7-dimethoxyquinazoline
  • 4-Amino-6,7-dimethylquinazoline
  • 2,4-Dichloro-6,7-dimethylquinazoline

Uniqueness

4-Amino-2-chloro-6,7-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the quinazoline ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

2-chloro-6,7-dimethylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-5-3-7-8(4-6(5)2)13-10(11)14-9(7)12/h3-4H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMRLXOTDIRNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-76-3
Record name 886497-76-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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